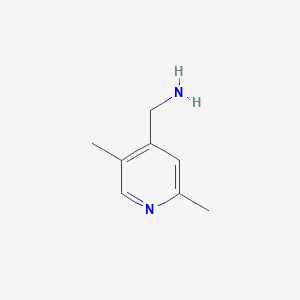
(2,5-Dimethylpyridin-4-YL)methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dimethylpyridin-4-YL)methylamine is an organic compound that belongs to the class of pyridine derivatives It is characterized by a pyridine ring substituted with two methyl groups at the 2nd and 5th positions and a methylamine group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethylpyridin-4-YL)methylamine typically involves the alkylation of 2,5-dimethylpyridine with formaldehyde and ammonia or methylamine. One common method is the reductive amination of 2,5-dimethylpyridine using formaldehyde and methylamine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is carried out under mild conditions, usually at room temperature, and yields the desired product with high selectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow system using a packed column with a suitable catalyst can be employed to achieve high yields of the target compound .
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethylpyridin-4-YL)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The methylamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
(2,5-Dimethylpyridin-4-YL)methylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of (2,5-Dimethylpyridin-4-YL)methylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to metal ions or active sites of enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpyridin-4-YL)methylamine: Similar structure with methyl groups at the 2nd and 6th positions.
3-Methylpyridin-4-YL)methylamine: Contains a single methyl group at the 3rd position.
4-Methylpyridin-2-YL)methylamine: Methyl group at the 4th position and methylamine at the 2nd position.
Uniqueness
(2,5-Dimethylpyridin-4-YL)methylamine is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. The presence of two methyl groups at the 2nd and 5th positions can affect the electronic properties of the pyridine ring, making it distinct from other similar compounds .
Properties
CAS No. |
1011558-05-6 |
|---|---|
Molecular Formula |
C8H12N2 |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
(2,5-dimethylpyridin-4-yl)methanamine |
InChI |
InChI=1S/C8H12N2/c1-6-5-10-7(2)3-8(6)4-9/h3,5H,4,9H2,1-2H3 |
InChI Key |
ZRHQEJVPSAQYEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=N1)C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethoxy-7-methoxy-4-phenyl-4H-furo[3,2-B]indole-2-carboxylic acid](/img/structure/B14135756.png)
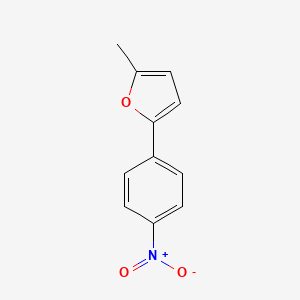
![1-[(4-Bromophenyl)methyl]pyridin-1-ium perchlorate](/img/structure/B14135768.png)

![6-(3-Bromo-4-fluorophenyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14135775.png)
![1-[5-(3-Aminobutyl)thiophen-2-yl]ethan-1-one](/img/structure/B14135782.png)
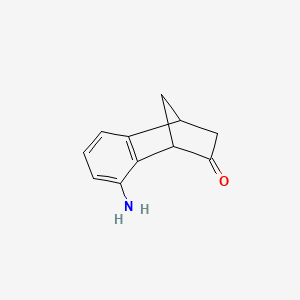
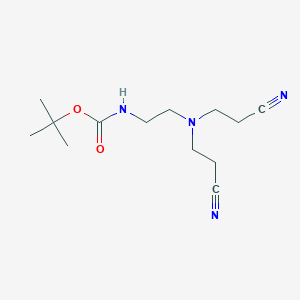

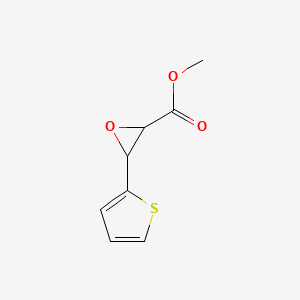
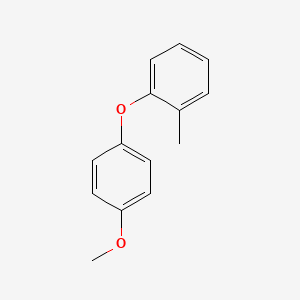
![(1'S,2'S,3'S,10b'R)-3'-(2,4-dichlorobenzoyl)-2'-(2-ethoxybenzoyl)-3',10b'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[2,1-a]isoquinolin]-2-one](/img/structure/B14135824.png)

![N-[2-[4-[(2-chlorophenyl)methyl]-2,2-dimethyloxan-4-yl]ethyl]-1-thiophen-2-ylethanamine](/img/structure/B14135828.png)
